molecular formula C13H8ClNO3S B5848233 S-(4-chlorophenyl) 2-nitrobenzenecarbothioate

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate

Cat. No.: B5848233
M. Wt: 293.73 g/mol
InChI Key: KBEKOPPJHODHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is a thiol ester derivative of nitrobenzene and is known for its ability to inhibit the activity of certain enzymes. In

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the covalent binding of the compound to the active site of the target enzyme. This binding results in the irreversible inhibition of the enzyme's activity, leading to a decrease in the concentration of the enzyme's substrate and ultimately affecting the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic transmission. Inhibition of carbonic anhydrase can affect the regulation of acid-base balance and fluid secretion in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in lab experiments is its potency and specificity towards certain enzymes. This allows for precise and controlled inhibition of enzyme activity, which can provide valuable insights into their functions. However, the irreversible nature of the inhibition can also be a limitation, as it may prevent the recovery of enzyme activity and limit the duration of the experiment.

Future Directions

There are several future directions for the use of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in scientific research. One potential direction is the development of new therapeutic agents based on the inhibition of specific enzymes. Another direction is the use of this compound as a tool for the study of enzyme kinetics and structure-function relationships. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives can expand its potential applications in various fields of research.
Conclusion:
This compound is a valuable compound in scientific research due to its unique properties and potential applications. Its ability to inhibit specific enzymes can provide valuable insights into their functions and potential therapeutic applications. However, the irreversible nature of the inhibition can also be a limitation, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the reaction of 4-chlorobenzenethiol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is a yellow crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.

Scientific Research Applications

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate has been extensively used in scientific research, particularly in the field of enzymology. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition by this compound can provide valuable insights into their functions and potential therapeutic applications.

Properties

IUPAC Name

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKOPPJHODHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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